3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide
Overview
Description
3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyphenyl group, a methoxyphenyl group, and a phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with phenylacetic acid under amide coupling conditions to yield the final product.
Reaction Conditions:
Step 1: Condensation of 2-hydroxybenzaldehyde with 4-methoxyaniline in the presence of an acid catalyst (e.g., hydrochloric acid) at room temperature.
Step 2: Reduction of the Schiff base using a reducing agent such as sodium borohydride in ethanol.
Step 3: Amide coupling of the resulting amine with phenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to the corresponding amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known bioactive compounds.
Materials Science: It can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets in the body. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-N-phenylpropanamide
- 3-(4-methoxyphenyl)-N-phenylpropanamide
- 3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)propanamide
Uniqueness
3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide is unique due to the presence of both hydroxyphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for medicinal and materials research.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-26-18-13-11-17(12-14-18)23-22(25)15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)24/h2-14,20,24H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVVIAKWGNRRDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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